[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid
Overview
Description
[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid is a chemical compound with the molecular formula C9H7AsCl2N4O3. It is known for its role as an intermediate in the synthesis of Melarsoprol, a drug used to treat African trypanosomiasis (sleeping sickness) in humans . This compound is characterized by its unique structure, which includes a triazine ring and an arsonic acid group.
Preparation Methods
The synthesis of [4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid involves several steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-aminophenylarsonic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in relation to its role in the synthesis of Melarsoprol.
Medicine: As an intermediate in the production of Melarsoprol, it plays a crucial role in the treatment of African trypanosomiasis.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of [4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid involves its interaction with specific molecular targets. In the case of Melarsoprol synthesis, the compound contributes to the formation of an active arsenic-containing moiety that targets and disrupts the metabolic processes of trypanosomes. This disruption leads to the death of the parasite, thereby treating the infection .
Comparison with Similar Compounds
[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid can be compared with other similar compounds, such as:
4,4’-Dichlorobenzophenone: This compound also contains chlorine atoms and is used in organic synthesis.
Melarsoprol: As the final product in the synthesis involving this compound, it shares structural similarities and biological activity.
Other triazine derivatives: Compounds with triazine rings, such as cyanuric chloride, exhibit similar reactivity and applications in various fields.
Properties
IUPAC Name |
[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7AsCl2N4O3/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(2-4-6)10(17,18)19/h1-4H,(H2,17,18,19)(H,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKQQQFECMKHNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7AsCl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279702 | |
Record name | {4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69239-50-5 | |
Record name | ANTINEOPLASTIC-13777 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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